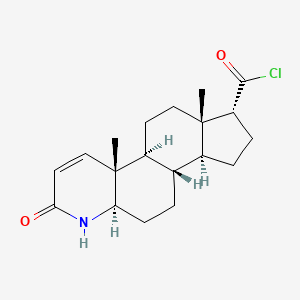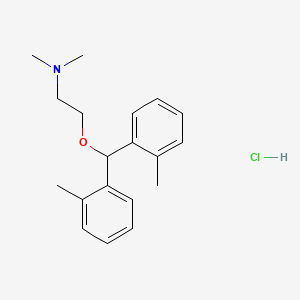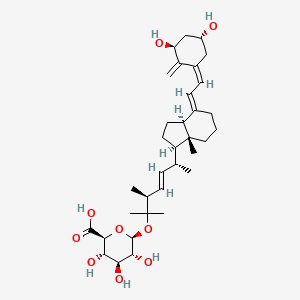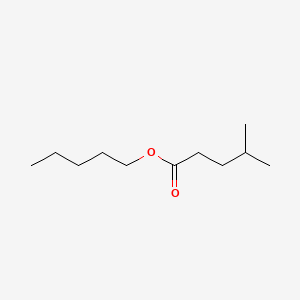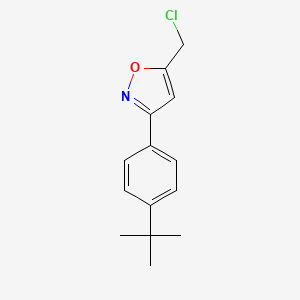
3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a chloromethyl-isoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole typically involves the reaction of 4-tert-butylphenyl hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the isoxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and substituted amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl moiety but lacks the isoxazole ring and chloromethyl group.
4-tert-Butylbenzoyl chloride: Contains the tert-butylphenyl group but has a benzoyl chloride moiety instead of the isoxazole ring.
Uniqueness
3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole is unique due to the presence of both the isoxazole ring and the chloromethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C14H16ClNO |
|---|---|
Molekulargewicht |
249.73 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C14H16ClNO/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-15)17-16-13/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
WKWMGCHSUBFEII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


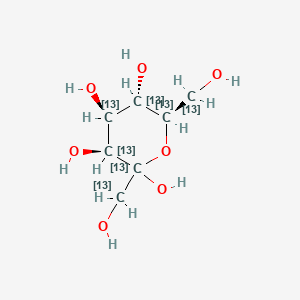
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
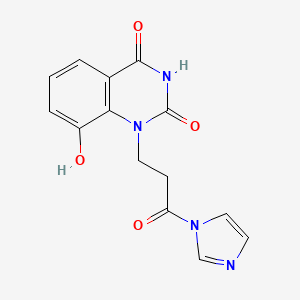
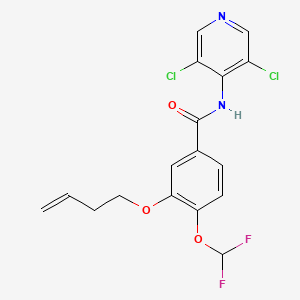

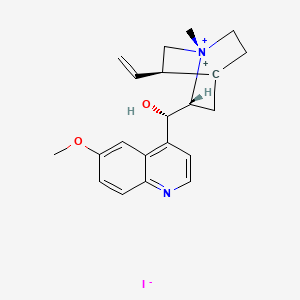
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)
![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
